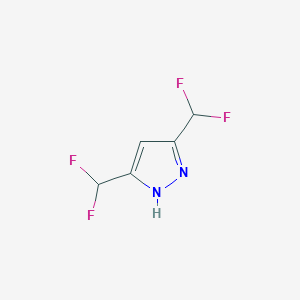

3,5-bis(difluoromethyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-bis(difluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F4N2/c6-4(7)2-1-3(5(8)9)11-10-2/h1,4-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPFZXBEOCAFDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427121 | |

| Record name | 3,5-bis(difluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77614-79-0 | |

| Record name | 3,5-bis(difluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(difluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-bis(difluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3,5-bis(difluoromethyl)-1H-pyrazole, a valuable fluorinated building block in medicinal chemistry and drug development. The core of this synthesis involves the preparation of the precursor 1,1,5,5-tetrafluoro-2,4-pentanedione, followed by its cyclocondensation with hydrazine. This document details the experimental protocols, quantitative data, and characterization of the final product.

Core Synthesis Pathway

The most common and direct route to this compound is a two-step process. The first step involves the synthesis of the β-diketone, 1,1,5,5-tetrafluoro-2,4-pentanedione. The second step is the classical pyrazole synthesis via the reaction of this diketone with hydrazine.

Caption: Overall synthesis workflow for this compound.

Step 1: Synthesis of 1,1,5,5-Tetrafluoro-2,4-pentanedione

The synthesis of the key precursor, 1,1,5,5-tetrafluoro-2,4-pentanedione, is typically achieved through a Claisen condensation reaction.

Experimental Protocol

A detailed experimental protocol for this step is outlined below:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with sodium methoxide in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

-

Addition of Reagents: Ethyl difluoroacetate is added dropwise to the stirred suspension of sodium methoxide at a controlled temperature, typically between 0 and 5 °C. Following this, difluoroacetone is added dropwise while maintaining the low temperature.

-

Reaction Conditions: The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of an aqueous acid solution (e.g., dilute hydrochloric acid). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 1,1,5,5-tetrafluoro-2,4-pentanedione.

Quantitative Data

| Parameter | Value |

| Typical Yield | 60-75% |

| Reaction Time | 12-24 hours |

| Reaction Temperature | 0 °C to room temperature |

| Purification Method | Vacuum Distillation |

Step 2: Synthesis of this compound

The final step in the synthesis is the cyclocondensation of the prepared β-diketone with hydrazine.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

-

Reaction Setup: 1,1,5,5-Tetrafluoro-2,4-pentanedione is dissolved in a suitable solvent, typically ethanol or acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Hydrazine: Hydrazine hydrate is added dropwise to the solution at a low temperature (0-5 °C) to control the initial exothermic reaction.

-

Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux for several hours. The progress of the cyclization is monitored by TLC or GC.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Quantitative Data

| Parameter | Value |

| Typical Yield | 80-90% |

| Reaction Time | 4-8 hours |

| Reaction Temperature | Reflux |

| Purification Method | Column Chromatography / Recrystallization |

Characterization Data for this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data | Observed Peaks/Signals |

| ¹H NMR | δ ~7.0 (s, 1H, pyrazole C4-H), δ ~12.0 (br s, 1H, NH) |

| ¹³C NMR | δ ~145 (t, C3/C5), δ ~110 (t, CHF₂), δ ~105 (s, C4) |

| ¹⁹F NMR | δ ~-115 (d, J ≈ 55 Hz) |

| IR (KBr, cm⁻¹) | ~3150 (N-H stretch), ~1580 (C=N stretch), ~1100 (C-F stretch) |

| Mass Spec (EI) | m/z (%) = 168 (M⁺), 117, 98, 67 |

Note: The exact chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent used. The coupling constants (J) in ¹⁹F NMR are approximate.

Alternative Synthesis Pathway: [3+2] Cycloaddition

An alternative, though less common, approach to synthesizing difluoromethylated pyrazoles involves a [3+2] cycloaddition reaction. This method utilizes difluoroacetohydrazonoyl bromides as building blocks, which react with suitable alkynes to form the pyrazole ring. While this method offers a different synthetic strategy, the preparation of the hydrazonoyl bromide precursor can be more complex than the diketone synthesis described above.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for more specific details and variations on these procedures.

An In-depth Technical Guide to the Physicochemical Properties of 3,5-bis(difluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-bis(difluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemistry. The incorporation of difluoromethyl groups onto the pyrazole scaffold imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in the synthesis of novel bioactive compounds, particularly as a key intermediate in the development of modern fungicides. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, characterization, and biological relevance of this compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following tables summarize the available computed data from reputable chemical databases and experimental data for the closely related analogue, 3,5-bis(trifluoromethyl)-1H-pyrazole, for comparative purposes.

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄F₄N₂ | PubChem[1] |

| Molecular Weight | 168.09 g/mol | PubChem[1] |

| XLogP3 (Computed) | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 168.03106078 Da | PubChem[1] |

| Topological Polar Surface Area | 28.7 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Table 2: Experimental Physicochemical Properties of the Analogous Compound, 3,5-bis(trifluoromethyl)-1H-pyrazole

| Property | Value | Source |

| Melting Point | 83-85 °C | |

| Boiling Point | 147 °C | |

| pKa (Predicted) | 7.12 ± 0.10 | |

| Solubility | Soluble in Methanol |

Synthesis and Characterization

The synthesis of fluorinated pyrazoles is a topic of ongoing research.[2] For this compound, a common synthetic strategy involves the [3+2] cycloaddition of a difluoromethyl-containing 1,3-dipole with an appropriate acetylene derivative.

Experimental Protocol: Synthesis via [3+2] Cycloaddition (General Procedure)

A novel and practical method for the preparation of 3,5-bis(fluoroalkyl)pyrazoles involves the [3+2] cycloaddition reaction of difluoromethyl hydrazonoyl bromides with trifluoromethyl-substituted alkenes.[3] While a specific protocol for this compound is not detailed, a general procedure can be outlined as follows:

-

Generation of the Nitrile Imine Intermediate: The difluoromethyl hydrazonoyl bromide is treated with a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., anhydrous tetrahydrofuran) to generate the corresponding difluoromethyl-substituted nitrile imine in situ.

-

Cycloaddition: The alkyne is added to the reaction mixture containing the nitrile imine. The reaction is typically stirred at room temperature or with gentle heating until completion, which is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

A one-pot synthesis of similar difluoromethyl-substituted pyrazoles has been developed based on the in-situ generation of CF2HCHN2 from the elusive reagent, which then undergoes a [3+2] cycloaddition with alkynes.[4] This method is advantageous as it does not require a catalyst or the isolation of potentially hazardous intermediates.[4]

Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a characteristic triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms. The pyrazole ring proton and the N-H proton will also be present.

-

¹³C NMR: The difluoromethyl carbon will appear as a triplet. Signals for the pyrazole ring carbons will also be observed.

-

¹⁹F NMR: A signal corresponding to the difluoromethyl groups will be present.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch, C-H stretch of the pyrazole ring, and the C-F bonds of the difluoromethyl groups are expected.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound is observed to confirm its molecular formula.

Biological Relevance and Signaling Pathway

This compound is a crucial precursor for the synthesis of a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[5] These fungicides target Complex II of the mitochondrial respiratory chain, a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[6][7][8]

Mechanism of Action: Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (SDH) catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the electron transport chain via ubiquinone.[6][7][8] SDHI fungicides, many of which are pyrazole carboxamides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, act by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[9] This binding event blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting cellular respiration and leading to a depletion of ATP, the primary energy currency of the cell.[8] This ultimately results in the cessation of fungal growth and development.

The following diagram illustrates the workflow for the synthesis of a generic SDHI fungicide and its mechanism of action.

Caption: Synthesis workflow of a generic SDHI fungicide and its inhibitory action on the mitochondrial respiratory chain.

The following diagram illustrates the logical relationship of the Succinate Dehydrogenase Inhibition pathway.

Caption: Logical flow of the succinate dehydrogenase inhibition pathway by SDHI fungicides.

Conclusion

This compound is a fluorinated heterocycle with significant potential as a building block for the synthesis of bioactive molecules. While comprehensive experimental data on its physicochemical properties are limited, its role as a key intermediate in the production of SDHI fungicides is well-established. The unique properties conferred by the difluoromethyl groups make this compound and its derivatives an active area of research in the development of new and effective agrochemicals and pharmaceuticals. Further studies to fully characterize its physical and chemical properties will be invaluable to the scientific community.

References

- 1. This compound | C5H4F4N2 | CID 7019433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. thieme.de [thieme.de]

- 6. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. site.caes.uga.edu [site.caes.uga.edu]

- 8. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 9. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]

An In-depth Technical Guide to 3,5-bis(difluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-bis(difluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document details its identification, physicochemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

Core Identification and Properties

This compound is a unique molecule featuring a central pyrazole ring functionalized with two difluoromethyl groups. These fluorine-containing moieties are known to significantly modulate the physicochemical and biological properties of organic compounds, often enhancing metabolic stability, binding affinity, and lipophilicity.

Chemical Identification

A summary of the key identifiers for this compound is presented in Table 1.[1][2][3]

| Identifier | Value |

| CAS Number | 77614-79-0[1][2][3][4] |

| IUPAC Name | This compound[1][2][3] |

| Molecular Formula | C₅H₄F₄N₂[1][2] |

| SMILES | C1=C(NN=C1C(F)F)C(F)F[1][2] |

| InChI | InChI=1S/C5H4F4N2/c6-4(7)2-1-3(5(8)9)11-10-2/h1,4-5H,(H,10,11)[1][2][3] |

| InChIKey | YYPFZXBEOCAFDL-UHFFFAOYSA-N[1][2][3] |

Physicochemical Properties

The key physicochemical properties of this compound are outlined in Table 2.

| Property | Value |

| Molecular Weight | 168.09 g/mol [1][2] |

| Physical Form | Solid |

| Purity | Typically ≥95%[4] |

| Computed XLogP3 | 1.5 |

Synthesis and Characterization

The synthesis of fluorinated pyrazoles is a significant area of research in heterocyclic chemistry. The unique properties imparted by the difluoromethyl groups make these compounds attractive targets for various applications.

Experimental Protocol: Synthesis

The predominant synthetic route for constructing the 3,5-disubstituted pyrazole core is through cyclocondensation reactions. A general and effective method involves the reaction of a 1,3-dicarbonyl compound (or a suitable precursor) with a hydrazine derivative. For this compound, this would typically involve a difluoromethylated 1,3-dicarbonyl equivalent.

Representative Synthesis Protocol:

A common approach is the [3+2] cycloaddition reaction. This method offers high efficiency and good yields for producing 3,5-bis(fluoroalkyl)pyrazoles.[1]

-

Preparation of Hydrazonoyl Bromide: A difluoroacetohydrazonoyl bromide is prepared as a key intermediate. This is often generated from the corresponding hydrazone by reaction with a brominating agent.

-

Cycloaddition Reaction: The difluoroacetohydrazonoyl bromide is reacted with a difluoromethyl-substituted alkene in the presence of a suitable base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).

-

Workup and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Below is a DOT script visualizing the general synthesis workflow.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Characterization

The structural confirmation and purity assessment of the synthesized this compound are typically performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the proton of each difluoromethyl group (CHF₂) due to coupling with the two fluorine atoms. The pyrazole ring protons will also exhibit distinct signals. For a related compound, (E)-4-methylbenzaldehyde O-(3-(difluoromethyl)-1-methyl-1(H)-pyrazole-4-carbonyl) oxime, the CHF₂ proton appears as a triplet at approximately 7.12 ppm with a coupling constant (J) of around 53.8 Hz.[5]

-

¹³C NMR: The carbon NMR spectrum will show a triplet for the carbon of the difluoromethyl group due to coupling with the fluorine atoms. In the aforementioned related compound, this signal appears at about 109.3 ppm with a J-coupling of approximately 237.1 Hz.[5]

-

¹⁹F NMR: This technique is highly informative for fluorinated compounds and will show characteristic signals for the difluoromethyl groups.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS).

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H and C-F bonds.

Applications in Drug Development

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs. The introduction of difluoromethyl groups can further enhance the therapeutic potential of pyrazole derivatives.

Potential Therapeutic Areas

Derivatives of this compound are being explored for a variety of therapeutic applications:

-

Antimicrobial Agents: Fluorinated pyrazoles have shown promising activity against various bacterial strains.[4] For instance, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been reported as potent growth inhibitors of drug-resistant bacteria, including MRSA.[4][6]

-

Anticancer Properties: The pyrazole nucleus is a core component of several anticancer drugs. Derivatives of this compound are being investigated for their potential to inhibit cancer cell proliferation.

-

Enzyme Inhibition: This class of compounds may act as inhibitors for specific enzymes involved in various metabolic pathways, contributing to their therapeutic effects.

-

Agricultural Chemicals: Due to their biological activity, these compounds are also used in the formulation of fungicides and herbicides. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety is a key component in a number of modern fungicides that act by inhibiting succinate dehydrogenase.

The following diagram illustrates the logical relationships in the application of this compound in drug discovery.

Caption: Drug discovery workflow involving this compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are still under investigation, the biological activities of related pyrazole derivatives provide insights into its potential mechanisms of action.

Many pyrazole-containing compounds with anti-inflammatory properties, such as celecoxib, function by inhibiting cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. It is plausible that this compound derivatives could exert anti-inflammatory effects through a similar mechanism.

Below is a diagram of the putative anti-inflammatory signaling pathway.

Caption: Putative anti-inflammatory signaling pathway.

References

- 1. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C5H4F4N2 | CID 7019433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data and Experimental Protocols for 3,5-bis(difluoromethyl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data (NMR, IR, MS) for the heterocyclic compound 3,5-bis(difluoromethyl)-1H-pyrazole. Due to the limited availability of a single, complete, peer-reviewed source for the full spectral characterization of this specific molecule, this guide synthesizes information from various sources, including patents and chemical databases. Where direct experimental data for the target compound is unavailable, data for structurally similar analogs is provided for comparative purposes.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 77614-79-0 Molecular Formula: C₅H₄F₄N₂[1] Molecular Weight: 168.09 g/mol [1]

| Property | Value | Source |

| Molecular Formula | C₅H₄F₄N₂ | [1] |

| Molecular Weight | 168.09 g/mol | [1] |

| CAS Number | 77614-79-0 | [2] |

Synthesis

A method for the synthesis of this compound has been described in the patent literature. The process involves the reaction of bis(1,1-difluoropropan-2-ylidene)hydrazine with a suitable reagent to form the pyrazole ring.

Experimental Protocol: Synthesis

Materials:

-

Bis(1,1-difluoropropan-2-ylidene)hydrazine

-

Acetonitrile (CH₃CN)

-

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-amine (TFEDMA)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Hydrazine hydrochloride

-

Water

-

Methyl tert-butyl ether

Procedure:

-

A solution of TFEDMA (4.35 g, 30 mmol) in 20 mL of acetonitrile is prepared in a Teflon flask under an argon atmosphere.

-

BF₃·OEt₂ is added to the solution, and the mixture is stirred for 15 minutes at room temperature.

-

A solution of bis(1,1-difluoropropan-2-ylidene)hydrazine (1.84 g, 10 mmol) in 5 mL of acetonitrile is added, and the mixture is stirred at room temperature for 18 hours.

-

After 18 hours, hydrazine hydrochloride (1.5 g, 22 mmol) and 5 mL of water are added to the reaction mixture.

-

The mixture is stirred for 4 hours at 40°C.

-

The solvent is removed in vacuo at 30°C.

-

The residue is dissolved in 50 mL of methyl tert-butyl ether and washed three times with water.

-

After solvent removal, the oily product is obtained, which slowly solidifies.

This protocol is adapted from patent literature and may require optimization for laboratory-scale synthesis.

Spectral Data

Detailed, publicly available, and peer-reviewed spectral data for this compound is limited. The following sections provide a summary of expected spectral characteristics based on the structure and available data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0 | t | 1H | C4-H |

| ~6.8 | t | 2H | CHF₂ |

| ~13.0 | br s | 1H | N-H |

Note: The chemical shifts are estimations based on the structure and data for similar pyrazoles. The difluoromethyl protons (CHF₂) are expected to appear as a triplet due to coupling with the two fluorine atoms. The C4 proton would likely be a triplet due to coupling with the two CHF₂ groups, though this could be more complex. The N-H proton is expected to be a broad singlet.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~145 | t | C3/C5 |

| ~105 | t | CHF₂ |

| ~100 | s | C4 |

Note: The carbons of the difluoromethyl groups (CHF₂) will appear as triplets due to one-bond coupling with the two fluorine atoms. The C3 and C5 carbons attached to the difluoromethyl groups will also show splitting due to two-bond C-F coupling.

Expected ¹⁹F NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| -110 to -130 | d | CHF₂ |

Note: The ¹⁹F NMR spectrum is expected to show a single resonance for the four equivalent fluorine atoms of the two difluoromethyl groups. This signal will be split into a doublet due to coupling with the adjacent proton.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3300 | Medium, Broad | N-H stretch |

| 2900-3000 | Weak | C-H stretch (pyrazole ring) |

| 1550-1620 | Medium | C=N, C=C stretch (pyrazole ring) |

| 1000-1200 | Strong | C-F stretch |

Mass Spectrometry (MS)

Expected Mass Spectrum:

| m/z | Interpretation |

| 168 | [M]⁺ (Molecular ion) |

| 117 | [M - CHF₂]⁺ |

| 67 | [CHF₂-C=N]⁺ |

Note: The mass spectrum is expected to show the molecular ion peak at m/z 168. Common fragmentation patterns would involve the loss of a difluoromethyl group.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive spectral analysis.

Caption: Workflow from synthesis to spectral analysis.

Detailed Methodologies for Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Sample Preparation: A solution of the compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR: ¹⁹F NMR spectra are acquired. A fluorine-free probe or a probe with a fluorine background subtraction capability is recommended for optimal results.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe (for EI) or dissolved in a suitable solvent and infused into the source (for ESI).

-

Data Acquisition: The mass spectrum is acquired over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Relationships in Spectral Interpretation

The interpretation of the spectral data is interconnected, with each technique providing complementary information to confirm the structure of this compound.

Caption: Interconnectivity of spectral data for structure elucidation.

References

An In-depth Technical Guide to 3,5-bis(difluoromethyl)-1H-pyrazole: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-bis(difluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in the agrochemical and pharmaceutical industries. The document details its discovery and historical context, particularly its role as a key building block for modern fungicides. A detailed experimental protocol for its synthesis is provided, along with a summary of its key physicochemical properties in a structured tabular format. Furthermore, this guide illustrates a crucial biological pathway associated with its derivatives and outlines a typical laboratory workflow for its synthesis and purification through detailed diagrams.

Introduction and Historical Context

The study of pyrazole derivatives dates back to the late 19th century, with their diverse biological activities being a subject of continuous research. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced efficacy and metabolic stability in bioactive compounds.

The history of this compound is intrinsically linked to the development of modern agricultural fungicides. While the first generation of pyrazole-based fungicides, such as carboxin, emerged in the 1960s, they had a narrow spectrum of activity. The quest for broader-spectrum agents led to extensive research into fluorinated pyrazole carboxamides.

A significant milestone in this area was the discovery and development of succinate dehydrogenase inhibitor (SDHI) fungicides. These compounds act by inhibiting Complex II of the mitochondrial respiratory chain, a crucial enzyme for fungal respiration. This compound has emerged as a critical intermediate in the synthesis of potent SDHI fungicides. A notable example is its use in the synthesis of fluoxapiprolin, a fungicide developed by Bayer Crop Science in 2012.[1] This highlights the compound's importance as a valuable scaffold in the design of modern agrochemicals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 77614-79-0 | PubChem |

| Molecular Formula | C₅H₄F₄N₂ | PubChem |

| Molecular Weight | 168.09 g/mol | PubChem |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not reported | --- |

| Boiling Point | Not reported | --- |

| InChI | InChI=1S/C5H4F4N2/c6-4(7)2-1-3(5(8)9)11-10-2/h1,4-5H,(H,10,11) | PubChem |

| InChIKey | YYPFZXBEOCAFDL-UHFFFAOYSA-N | PubChem |

| SMILES | C1=C(NN=C1C(F)F)C(F)F | PubChem |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, with a common approach involving the cyclization of a suitable precursor with hydrazine. A representative experimental protocol, based on patent literature, is detailed below.

Synthesis of this compound

Reaction Scheme:

A plausible synthetic route involves the reaction of a 1,3-dicarbonyl compound containing difluoromethyl groups with hydrazine. A more specific method described in patent literature involves the reaction of bis(1,1-difluoropropan-2-ylidene)hydrazine with a formylating agent followed by cyclization.

Experimental Protocol:

-

Step 1: Preparation of bis(1,1-difluoropropan-2-ylidene)hydrazine.

-

To a stirred solution of difluoroacetone in an appropriate solvent such as methyl-tert-butyl ether, hydrazine hydrate is added at a controlled temperature (e.g., 0 °C).

-

After stirring at room temperature, a catalyst like BF₃-etherate can be added, and the mixture is refluxed.

-

The product is then isolated by distillation.

-

-

Step 2: Cyclization to this compound.

-

To a solution of a formylating agent such as N,N-dimethylformamide dimethyl acetal (TFEDMA) in a suitable solvent like acetonitrile under an inert atmosphere, a catalyst (e.g., BF₃(g)) is introduced at a low temperature.

-

A solution of bis(1,1-difluoropropan-2-ylidene)hydrazine in the same solvent is then added, and the mixture is stirred at room temperature for an extended period (e.g., 18 hours).

-

Hydrazine hydrochloride and water are subsequently added, and the mixture is heated (e.g., to 40 °C).

-

After removing the solvent in vacuo, the residue is dissolved in an organic solvent (e.g., methyl-tert-butyl ether) and washed with water.

-

The final product is obtained after solvent removal, which may solidify upon standing.

-

Purification:

The crude product can be purified by techniques such as recrystallization or column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for confirming the presence and connectivity of the protons, carbons, and fluorine atoms in the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H and C-F bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Note: Specific, publicly available, detailed spectral data for this compound from peer-reviewed literature is limited. Researchers should perform their own characterization.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and analysis of this compound.

Caption: Synthesis, Purification, and Analysis Workflow.

Biological Signaling Pathway: Site of Action of SDHI Fungicides

Derivatives of this compound are utilized in fungicides that target the mitochondrial electron transport chain in fungi. The diagram below illustrates the site of action of these Succinate Dehydrogenase Inhibitors (SDHIs).

Caption: Inhibition of Fungal Respiration by SDHI Fungicides.

Applications and Future Directions

The primary application of this compound lies in the agrochemical sector as a key building block for the synthesis of fungicides. Its derivatives have shown high efficacy against a broad spectrum of plant pathogens.

In the pharmaceutical field, the pyrazole scaffold is a well-established pharmacophore found in numerous drugs. The introduction of difluoromethyl groups can enhance properties such as metabolic stability and binding affinity. Therefore, this compound represents a promising starting material for the development of new therapeutic agents with potential applications in areas such as oncology and infectious diseases.

Future research is likely to focus on:

-

The development of more efficient and sustainable synthetic routes to this compound.

-

The synthesis and biological evaluation of novel derivatives for both agrochemical and pharmaceutical applications.

-

A deeper investigation into the mode of action of its derivatives to understand and overcome potential resistance mechanisms.

Conclusion

This compound is a valuable fluorinated heterocycle with a significant role in the development of modern fungicides. Its synthesis, while established, offers room for optimization. The unique properties conferred by the difluoromethyl groups make it an attractive scaffold for the design of new bioactive molecules in both agriculture and medicine. This technical guide provides a foundational understanding of this important compound for researchers and professionals in related fields.

References

An In-depth Technical Guide to the Solubility and Stability of 3,5-bis(difluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3,5-bis(difluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in public domains, this document focuses on providing detailed experimental protocols for determining these crucial physicochemical properties, alongside a framework for data presentation and analysis. The inclusion of difluoromethyl groups is known to significantly impact properties such as lipophilicity and metabolic stability, making the experimental determination of solubility and stability paramount for its application in drug discovery and development.[1][2][3]

Physicochemical Properties

While experimental data is scarce, computed physicochemical properties provide a preliminary understanding of this compound.

| Property | Value | Source |

| Molecular Formula | C5H4F4N2 | PubChem |

| Molecular Weight | 168.09 g/mol | PubChem[4] |

| XLogP3-AA | 1.5 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The introduction of fluorine atoms can significantly alter the solubility profile compared to non-fluorinated analogs.[1] The following section outlines the experimental protocol to determine the solubility of this compound in various solvents.

Table 1: Equilibrium Solubility of this compound at 25°C (Hypothetical Data)

| Solvent | Dielectric Constant (20°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 80.1 | Data to be determined | Data to be determined |

| Phosphate Buffered Saline (pH 7.4) | ~78 | Data to be determined | Data to be determined |

| Methanol | 32.7 | Data to be determined | Data to be determined |

| Ethanol | 24.5 | Data to be determined | Data to be determined |

| Acetonitrile | 37.5 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined |

| Dichloromethane (DCM) | 9.1 | Data to be determined | Data to be determined |

| n-Hexane | 1.9 | Data to be determined | Data to be determined |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

1. Materials and Reagents:

-

This compound (of known purity)

-

Selected solvents (HPLC grade or equivalent)

-

Volumetric flasks, screw-capped vials

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

2. Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to each solvent in separate screw-capped vials.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculate the original solubility in each solvent based on the dilution factor.

3. Analytical Method for Quantification (RP-HPLC): A reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically employed for the quantification of pyrazole derivatives.[5][6]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). The exact ratio should be optimized.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV-Vis at a wavelength of maximum absorbance (to be determined by UV scan).

-

Column Temperature: 25°C

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve for accurate quantification.

Caption: Workflow for determining equilibrium solubility.

Stability Profile

Understanding the stability of a drug candidate under various stress conditions is a regulatory requirement and crucial for determining its shelf-life and storage conditions.[7][8] Forced degradation studies are performed to identify potential degradation products and degradation pathways.[7][9]

Table 2: Forced Degradation of this compound (Hypothetical Data)

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradation Products (Retention Time) |

| Hydrolytic | 0.1 N HCl | 24 h | 60°C | Data to be determined | To be identified |

| 0.1 N NaOH | 24 h | 60°C | Data to be determined | To be identified | |

| Water | 24 h | 60°C | Data to be determined | To be identified | |

| Oxidative | 3% H₂O₂ | 24 h | RT | Data to be determined | To be identified |

| Photolytic | ICH Q1B exposure | - | RT | Data to be determined | To be identified |

| Thermal | Solid state | 7 days | 80°C | Data to be determined | To be identified |

Experimental Protocol: Forced Degradation Studies

This protocol outlines the common stress conditions applied in forced degradation studies as per ICH guidelines.

1. Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat the mixture (e.g., at 60°C) for a specified period (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Heat the mixture under the same conditions as acid hydrolysis. Neutralize with 0.1 N HCl before analysis.

-

Neutral Hydrolysis: Mix equal volumes of the stock solution and water. Heat the mixture under the same conditions as acid/base hydrolysis.

-

Oxidative Degradation: Mix equal volumes of the stock solution and an oxidizing agent (e.g., 3% H₂O₂). Keep the mixture at room temperature for a specified period (e.g., 24 hours).

-

Photolytic Degradation: Expose the stock solution in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at 80°C) for a specified period (e.g., 7 days). Dissolve the stressed solid in a suitable solvent for analysis.

3. Analysis:

-

Analyze the stressed samples using a stability-indicating HPLC method (similar to the one described for solubility determination, but with a gradient elution to separate potential degradation products).

-

The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

-

A photodiode array (PDA) detector can be used to assess peak purity and to obtain UV spectra of the degradation products, which can aid in their identification. Mass spectrometry (LC-MS) is often employed for the structural elucidation of major degradation products.

Caption: Workflow for forced degradation studies.

Conclusion

References

- 1. ijcpa.in [ijcpa.in]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C5H4F4N2 | CID 7019433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 77614-79-0|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. rjptonline.org [rjptonline.org]

- 8. researchgate.net [researchgate.net]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Potential Research Areas for 3,5-bis(difluoromethyl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal and agricultural chemistry, renowned for its metabolic stability and broad spectrum of biological activities.[1] The introduction of difluoromethyl groups can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This technical guide explores the potential research avenues for 3,5-bis(difluoromethyl)-1H-pyrazole, a key building block in the synthesis of modern agrochemicals. We provide an overview of its synthesis, known applications, and detailed experimental protocols for its further investigation as a potential lead compound in the development of novel fungicides and antibacterial agents.

Introduction to this compound

This compound is a five-membered heterocyclic compound distinguished by the presence of two difluoromethyl groups at positions 3 and 5 of the pyrazole ring. This substitution pattern is of particular interest as fluorinated groups are known to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The pyrazole nucleus itself is a privileged scaffold found in numerous approved drugs and agrochemicals, recognized for its diverse biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[2][3]

The primary known application of this compound is as a key intermediate in the synthesis of the fungicide fluoxapiprolin.[4] Fluoxapiprolin is a potent inhibitor of the oxysterol-binding protein (OSBP), a critical component in intracellular lipid transport, highlighting a promising mechanism of action for novel antifungal agents.[4] Given the established biological relevance of both the pyrazole core and the difluoromethyl substituents, this compound represents a valuable starting point for further research and development in agrochemistry and medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the design of future experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₄F₄N₂ | [5] |

| Molecular Weight | 168.09 g/mol | [5] |

| CAS Number | 77614-79-0 | [5] |

| Appearance | Solid (predicted) | |

| IUPAC Name | This compound | [5] |

Synthesis of this compound

The synthesis of 3,5-disubstituted pyrazoles is commonly achieved through the condensation reaction of a 1,3-dicarbonyl compound with hydrazine. For this compound, the logical precursor is 1,1,5,5-tetrafluoro-2,4-pentanedione.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a detailed, generalized protocol for the synthesis of this compound based on established methods for similar pyrazole syntheses.

Materials:

-

1,1,5,5-Tetrafluoro-2,4-pentanedione

-

Hydrazine hydrate

-

Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,1,5,5-tetrafluoro-2,4-pentanedione (1 equivalent) in ethanol.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain pure this compound.

Potential Research Areas and Biological Activities

The structural features of this compound suggest several promising areas for future research, primarily in the fields of mycology and bacteriology.

Antifungal Activity and Oxysterol-Binding Protein (OSBP) Inhibition

The most direct line of research stems from its role as a precursor to fluoxapiprolin. This indicates that the this compound moiety is compatible with potent antifungal activity.

Proposed Research:

-

Direct Antifungal Screening: Evaluate the in vitro antifungal activity of this compound against a panel of plant pathogenic fungi (e.g., Phytophthora infestans, Plasmopara viticola) and clinically relevant human fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus).

-

Mechanism of Action Studies: Investigate whether this compound itself can inhibit OSBP or if it requires further derivatization.

-

Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives by modifying the N1 position of the pyrazole ring to explore the impact on antifungal potency and spectrum.

Signaling Pathway: OSBP inhibition has been shown to disrupt intracellular lipid homeostasis, which in turn can affect downstream signaling pathways such as the mTORC1 pathway, a key regulator of cell growth and autophagy.[5][6]

Caption: Simplified signaling pathway of OSBP inhibition.

Antibacterial Activity

Pyrazole derivatives are well-documented for their antibacterial properties. The trifluoromethyl group, a close analogue of the difluoromethyl group, is known to enhance the antibacterial potency of pyrazole-containing compounds.[7]

Proposed Research:

-

Antibacterial Screening: Test this compound against a panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, including multidrug-resistant strains.

-

Target Identification: If antibacterial activity is observed, perform studies to identify the molecular target, which could include enzymes involved in bacterial cell wall synthesis, DNA replication, or protein synthesis.

-

Lead Optimization: Modify the pyrazole scaffold to improve antibacterial efficacy and selectivity.

Succinate Dehydrogenase (SDH) Inhibition

Many commercial pyrazole-based fungicides act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[7]

Proposed Research:

-

In Vitro SDH Inhibition Assay: Directly measure the inhibitory effect of this compound on SDH activity from relevant fungal species.

-

Molecular Docking Studies: Perform computational docking of the compound into the active site of fungal SDH to predict binding modes and guide further derivatization.

Experimental Protocols for Biological Evaluation

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.

Materials:

-

Test compound (this compound)

-

Fungal isolates

-

Appropriate broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for molds)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of final concentrations.

-

Prepare a standardized inoculum of the fungal isolate and add it to each well.

-

Include a positive control (fungus in broth without compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 35°C for Candida spp., 28°C for molds) for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the MIC of the test compound against bacterial strains.

Materials:

-

Test compound

-

Bacterial isolates

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Follow steps 1 and 2 from the antifungal protocol, using MHB as the medium.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard and dilute it to the final concentration. Add the inoculum to each well.

-

Include positive and negative controls.

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This colorimetric assay measures the activity of SDH.

Materials:

-

Mitochondrial fraction isolated from the target organism

-

SDH assay buffer

-

Succinate (substrate)

-

Electron acceptor dye (e.g., DCIP or INT)

-

Test compound

-

96-well plate

-

Spectrophotometer

Procedure:

-

Isolate mitochondria from the target fungal or bacterial cells.

-

In a 96-well plate, add the mitochondrial preparation, SDH assay buffer, and varying concentrations of the test compound.

-

Initiate the reaction by adding succinate and the electron acceptor dye.

-

Measure the change in absorbance over time at the appropriate wavelength (e.g., 600 nm for DCIP).

-

The rate of color change is proportional to SDH activity. Calculate the percentage of inhibition at each compound concentration to determine the IC₅₀ value.

Quantitative Data on Related Compounds

Table 2: Biological Activity of Structurally Related Pyrazole Derivatives

| Compound | Target Organism/Enzyme | Activity Metric | Value | Reference |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Pythium aphanidermatum | EC₅₀ | 0.08 µg/mL | [7] |

| 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivative | Staphylococcus aureus | MIC | 0.5 µg/mL | [8] |

| Pyrazole carboxylate derivative | Botrytis cinerea | EC₅₀ | 0.40 mg/L | [8] |

Conclusion

This compound is a promising scaffold for the development of new bioactive molecules. Its established role in the synthesis of a potent OSBP-inhibiting fungicide provides a strong rationale for further investigation into its antifungal properties. Moreover, the broader literature on pyrazole and difluoromethyl-containing compounds suggests significant potential for antibacterial and SDH-inhibiting activities. The experimental protocols and potential research areas outlined in this guide offer a framework for scientists to unlock the full potential of this versatile chemical entity. Future research should focus on the direct biological evaluation of this compound and the systematic exploration of its derivatives to establish comprehensive structure-activity relationships.

References

- 1. Differing Activities of Oxysterol-binding Protein (OSBP) Targeting Anti-Viral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. The PTI fungicide- Fluoxapiprolin_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3,5-bis(difluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-bis(difluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of interest in chemical research and drug development. Due to its hazardous properties, strict adherence to safety protocols is essential to minimize risk to personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its Globally Harmonized System (GHS) classification, which indicates the nature and severity of the hazards.

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage[1] / H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage[1] / H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation[1] |

Note: The varying categories are based on notifications to ECHA C&L Inventory. The more severe classifications should be adopted for risk assessment.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C5H4F4N2 |

| Molecular Weight | 168.09 g/mol [1] |

| Appearance | Not specified, likely a solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Flash Point | Not available |

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks, a combination of engineering controls and personal protective equipment must be utilized.

Table 3: Recommended Protective Measures

| Control Type | Specification |

| Engineering Controls | |

| Ventilation | Use only in a well-ventilated area, preferably within a chemical fume hood.[2][3] |

| Eyewash Stations | Ensure that eyewash stations and safety showers are close to the workstation location.[2][4] |

| Personal Protective Equipment | |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (European Standard EN 166).[3][4][5] |

| Skin Protection | Wear protective gloves (impervious and resistant to the product) and long-sleeved clothing.[2][3][4] |

| Respiratory Protection | For large-scale operations or in case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent accidents and exposure.

Handling:

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][6]

-

Handle in accordance with good industrial hygiene and safety practice.[4]

Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.[2]

-

Incompatible Materials: Strong oxidizing agents.[5]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| If Swallowed | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2][6] |

| If on Skin (or hair) | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash with plenty of soap and water.[2][7] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][3][7] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6][7] |

Spill Response:

-

Ensure adequate ventilation and remove all sources of ignition.[2][3]

-

Evacuate personnel to safe areas.[3]

-

Wear appropriate personal protective equipment.[3]

-

Absorb the spill with inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[2]

-

Prevent product from entering drains.[2]

Experimental Workflow and Risk Management

The following diagrams illustrate a recommended workflow for handling this compound and the overarching risk management strategy.

Caption: A logical workflow for safely handling hazardous chemicals.

Caption: The process of identifying, assessing, and controlling risks.

Disposal Considerations

Waste materials should be disposed of in accordance with local, regional, and national regulations. The substance should be treated as hazardous waste.[2][7]

Conclusion

This compound presents significant health hazards, including acute oral toxicity, severe skin and eye damage, and respiratory irritation. A thorough understanding and implementation of the safety precautions outlined in this guide are paramount for professionals working with this compound. Always consult the most recent Safety Data Sheet (SDS) before use and ensure all personnel are adequately trained in handling hazardous chemicals.

References

- 1. This compound | C5H4F4N2 | CID 7019433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.es [fishersci.es]

- 5. fishersci.com [fishersci.com]

- 6. biosynth.com [biosynth.com]

- 7. fishersci.com [fishersci.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-bis(difluoromethyl)-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-bis(difluoromethyl)-1H-pyrazole and its derivatives are of significant interest in medicinal chemistry and drug discovery. The incorporation of difluoromethyl (CHF2) groups into the pyrazole scaffold can profoundly influence the physicochemical and biological properties of the resulting molecules. The CHF2 group, being a lipophilic hydrogen bond donor, can enhance metabolic stability, binding affinity, and cell permeability. These characteristics make this compound a valuable building block for the development of novel pharmaceuticals and agrochemicals.

This document provides detailed application notes and experimental protocols for two primary synthetic methodologies to access this important heterocyclic core: [3+2] Cycloaddition of Difluoroacetohydrazonoyl Bromides and Cyclocondensation of a Difluoromethylated 1,3-Diketone with Hydrazine .

Method 1: [3+2] Cycloaddition of Difluoroacetohydrazonoyl Bromides

This modern approach offers a highly regioselective route to this compound derivatives. The key step involves the in-situ generation of a difluoromethylated nitrile imine from a difluoroacetohydrazonoyl bromide, which then undergoes a [3+2] cycloaddition reaction with a suitable difluoromethylated alkene.

Experimental Protocol

Materials:

-

N-Aryl-2,2-difluoroacetohydrazonoyl bromide

-

1,1-Difluoro-2-alkene (or a suitable precursor)

-

Triethylamine (Et3N)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate for chromatography

Procedure:

-

To a solution of the N-aryl-2,2-difluoroacetohydrazonoyl bromide (1.0 eq) and the 1,1-difluoro-2-alkene (1.2 eq) in anhydrous THF (0.1 M), triethylamine (1.5 eq) is added dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the triethylammonium bromide salt.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 1-aryl-3,5-bis(difluoromethyl)-1H-pyrazole derivative.

Data Presentation

| Entry | Hydrazonoyl Bromide | Alkene | Solvent | Time (h) | Yield (%) | Reference |

| 1 | N-Phenyl-2,2-difluoroacetohydrazonoyl bromide | 3,3-Difluoroprop-1-ene | THF | 24 | 78 | Adapted from[1] |

| 2 | N-(4-Chlorophenyl)-2,2-difluoroacetohydrazonoyl bromide | 3,3-Difluoroprop-1-ene | DCM | 18 | 82 | Adapted from[1] |

| 3 | N-(4-Methoxyphenyl)-2,2-difluoroacetohydrazonoyl bromide | 3,3-Difluoroprop-1-ene | THF | 24 | 75 | Adapted from[1] |

Note: The yields are representative and may vary depending on the specific substrates and reaction conditions.

Reaction Workflow

Caption: Workflow for the [3+2] cycloaddition synthesis.

Method 2: Cyclocondensation of a Difluoromethylated 1,3-Diketone with Hydrazine

This classical and often high-yielding method involves the reaction of a 1,3-dicarbonyl compound, in this case, a diketone bearing two difluoromethyl groups, with hydrazine or a hydrazine derivative.

Experimental Protocol

Part A: Synthesis of 1,1,5,5-Tetrafluoro-1,5-bis(difluoromethyl)pentane-2,4-dione (Precursor)

Materials:

-

Ethyl difluoroacetate

-

Difluoroacetone

-

Sodium ethoxide (NaOEt) or another suitable base

-

Anhydrous ethanol or diethyl ether

-

Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) for acidification

Procedure:

-

To a suspension of sodium ethoxide (1.1 eq) in anhydrous ethanol, ethyl difluoroacetate (1.0 eq) is added dropwise at 0 °C.

-

The mixture is stirred for 30 minutes, and then difluoroacetone (1.0 eq) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with dilute hydrochloric acid or sulfuric acid to precipitate the crude 1,3-diketone.

-

The crude product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The product can be further purified by distillation or chromatography if necessary.

Part B: Synthesis of this compound

Materials:

-

1,1,5,5-Tetrafluoro-1,5-bis(difluoromethyl)pentane-2,4-dione

-

Hydrazine hydrate or hydrazine sulfate

-

Ethanol or acetic acid

-

Sodium bicarbonate (for workup if using hydrazine salt)

Procedure:

-

To a solution of 1,1,5,5-tetrafluoro-1,5-bis(difluoromethyl)pentane-2,4-dione (1.0 eq) in ethanol or acetic acid (0.2 M), hydrazine hydrate (1.1 eq) is added dropwise.

-

The reaction mixture is heated to reflux for 4-8 hours. The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and saturated sodium bicarbonate solution (if an acid catalyst or hydrazine salt was used).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by recrystallization or silica gel column chromatography to yield this compound.

Data Presentation

| Entry | 1,3-Diketone | Hydrazine Source | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 1,1,5,5-Tetrafluoro-1,5-bis(difluoromethyl)pentane-2,4-dione | Hydrazine hydrate | Ethanol | 6 | ~85 | General method |

| 2 | 1,1,5,5-Tetrafluoro-1,5-bis(difluoromethyl)pentane-2,4-dione | Hydrazine sulfate | Acetic Acid | 8 | ~80 | General method |

Note: The yields are estimated based on general procedures for pyrazole synthesis from 1,3-diketones and may vary.

Reaction Pathway

References

Application Notes and Protocols for the Characterization of 3,5-bis(difluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural characterization and purity assessment of 3,5-bis(difluoromethyl)-1H-pyrazole. The following sections detail the primary spectroscopic and chromatographic methods, including detailed experimental protocols and expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

Application Note:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-H proton of the pyrazole ring, the C-H proton at the 4-position of the ring, and the protons of the two difluoromethyl groups. The difluoromethyl proton signal is a key diagnostic feature and typically appears as a triplet due to coupling with the two fluorine atoms.[1]

-

¹³C NMR: The carbon NMR spectrum will reveal the carbon skeleton of the molecule. The signals for the carbons bearing the difluoromethyl groups will show characteristic coupling with the fluorine atoms (¹JCF and ²JCF), which is crucial for confirming the substitution pattern.[1]

-

¹⁹F NMR: Fluorine-19 NMR is essential for confirming the presence and chemical environment of the difluoromethyl groups. A single signal is expected for the four equivalent fluorine atoms.

Experimental Protocols:

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General):

| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz | 376 MHz |

| Pulse Program | Standard zg30 | Standard zgpg30 | Standard zg |

| Number of Scans | 16-64 | 1024-4096 | 64-256 |

| Relaxation Delay | 1.0 s | 2.0 s | 1.0 s |

| Acquisition Time | ~4 s | ~1.5 s | ~2 s |

| Spectral Width | 16 ppm | 240 ppm | 200 ppm |

| Temperature | 298 K | 298 K | 298 K |

Expected Spectral Data:

The following table summarizes the expected chemical shifts (δ) and coupling constants (J) for this compound.[1]

| Nucleus | Position | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | N-H | Variable (broad) | s | - |

| C4-H | ~6.8 | s | - | |

| CHF₂ | 6.5 - 7.2 | t | ²JHF = ~54 Hz | |

| ¹³C | C3/C5 | ~146 (t) | t | ¹JCF = 235-245 Hz |

| C4 | 105 - 110 | s | - | |

| CHF₂ | ~110 (t) | t | ¹JCF = 238 Hz | |